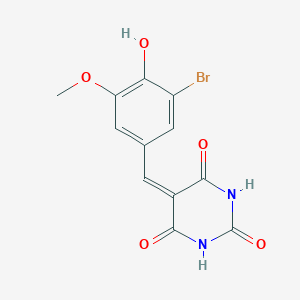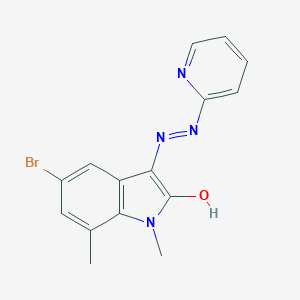![molecular formula C19H21NO3S B415150 4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE](/img/structure/B415150.png)
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE is an organic compound with a complex structure that includes a morpholine ring, a benzyloxy group, and a methoxybenzothioyl moiety
Vorbereitungsmethoden
The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxy and methoxybenzothioyl intermediates, which are then coupled with morpholine under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or morpholine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE can be compared with other similar compounds, such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxybenzene moieties but lacks the morpholine ring.
4-Benzyloxy-3-methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of the morpholine ring.
4-Benzyloxymorpholine: Contains the benzyloxy group and morpholine ring but lacks the methoxybenzothioyl moiety.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C19H21NO3S |
|---|---|
Molekulargewicht |
343.4g/mol |
IUPAC-Name |
(3-methoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C19H21NO3S/c1-21-18-13-16(19(24)20-9-11-22-12-10-20)7-8-17(18)23-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI-Schlüssel |
NTDKYMLKUBFYHR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B415067.png)


![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B415072.png)

![(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B415074.png)
![2-(3-bromophenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B415076.png)
![benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415080.png)
![6-(4-Ethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B415087.png)
![5-nitro-2-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415089.png)
![3,4-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415092.png)
![Ethyl 5-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B415093.png)
![6-(3,5-Dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B415094.png)
![6-bromo-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]methylene}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B415095.png)
